Absence of Target-Specific IC50 Data for CAS 1156649-99-8 vs. Annotated Analogs
A systematic search of public biomedical databases failed to identify any peer-reviewed study reporting a target-specific IC50, Ki, or EC50 value for 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate. This stands in direct contrast to structurally related compounds such as N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide (P2Y12 antagonist) and 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, for which quantitative anti-parasitic IC50 values (38.5–86.4 µg/mL) have been published [1]. The absence of any potency data for the target compound means no quantifiable differentiation in target engagement can be established [2].
| Evidence Dimension | Target-specific inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available in published literature |
| Comparator Or Baseline | 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB): IC50 = 38.5±1.5 µg/mL (L. donovani promastigotes) |
| Quantified Difference | Cannot be calculated |
| Conditions | Literature search across PubMed, Google Scholar, BindingDB, ChEMBL (2026-05-04) |
Why This Matters
For selection or procurement in a target-based screening campaign, the inability to reference a single potency data point against an established comparator renders this compound unsuitable for projects requiring characterized starting points.
- [1] Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy. 2016;10:1755-1761. View Source
- [2] A comprehensive search of PubMed, Google Scholar, and patent databases (2026-05-04) yielded no primary research publications or patents where CAS 1156649-99-8 is a characterized entity with quantitative biological data. View Source
